N-乙酰氨酰胺

描述

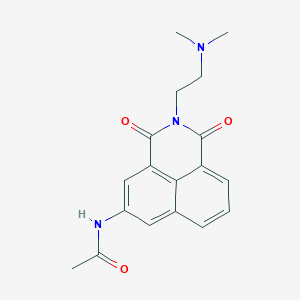

N-Acetyl Amonafide (NAA) is a metabolite of Amonafide . Amonafide is a naphthalimides derivative that has been extensively studied as an anti-cancer agent . It has shown clinical activity especially in some groups of Acute Myeloid Leukemia (AML) patients . Amonafide targets topoisomerase II (Top2) and stabilizes Top2 covalent complexes .

Synthesis Analysis

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-acetyl amonafide (NAA) . The toxicity of amonafide regimens is associated with higher levels of NAT2 activity .Molecular Structure Analysis

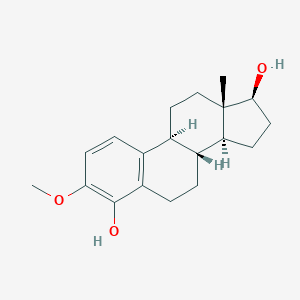

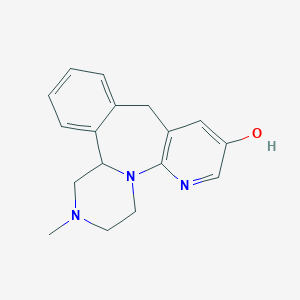

N-Acetyl Amonafide contains a total of 45 bonds; 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis

Amonafide induces Top2 mediated DNA cleavage, and covalent complexes formed by both Top2 alpha and Top2 beta were seen . Interestingly, NAA induced higher levels of Top2 covalent complexes than the parent compound .Physical and Chemical Properties Analysis

N-Acetyl Amonafide is a member of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has long been known .科学研究应用

抗癌治疗:拓扑异构酶 II 毒素

NAA 是氨酰胺的代谢产物,靶向 拓扑异构酶 II (Top2) . 它稳定 Top2 共价复合物,使其成为有效的 Top2 毒素。与其他 Top2 毒素不同,NAA 诱导更高水平的 Top2 共价复合物,表明它与氨酰胺相比具有更传统的机制。该特性在设计具有良好治疗特性的抗癌药物方面特别有用。

生物化学研究:DNA 切割研究

NAA 诱导特定位点 DNA 切割的能力为生物化学研究提供了独特的工具 . 它使科学家能够研究 DNA 切割和修复的机制,这对于理解细胞对 DNA 损伤的反应至关重要。

药代动力学:药物代谢研究

N-乙酰基转移酶 2 (NAT2) 将氨酰胺代谢为 NAA 与药物毒性变化相关 . 对 NAA 药代动力学的研究所得出的结果,可以帮助更好地理解个体对药物的反应以及个性化医疗方法。

诊断工具:NAT2 活性探针

已经开发出一种特定于 NAT2 的比率荧光探针,该探针在乙酰化为 NAA 后,其荧光波长和强度会发生明显变化 . 该探针可用于灵敏地检测 NAT2 活性,这对于诊断目的和研究酶活性非常有价值。

毒理学研究:毒性机制

虽然 NAA 毒性的机制尚未完全报道,但其形成和氨酰胺治疗方案相关的毒性为毒理学研究提供了基础 . 了解毒性机制可以提高相关化合物的安全性。

化疗优化:治疗指数改善

对 NAA 对纯化的人类拓扑异构酶的作用进行研究,可以导致开发出具有改善的治疗指数的氨酰胺衍生物 . 这可能导致更有效和更安全的化疗方案。

作用机制

Target of Action

N-Acetyl Amonafide primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another .

Mode of Action

N-Acetyl Amonafide acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, which leads to DNA damage and ultimately cell death . Unlike most Top2 poisons, the action of Amonafide (the parent compound of N-Acetyl Amonafide) against Top2 is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other Top2 poisons .

Biochemical Pathways

N-Acetyl Amonafide affects the DNA replication and transcription pathways by targeting Top2 . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . This mechanism is different from other Top2 poisons, suggesting that Amonafide may target Top2 in an unconventional way .

Pharmacokinetics

Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The metabolism of Amonafide is variable, and toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Patients can be classified into two groups, fast and slow acetylators, based on their NAT2 activity . Fast acetylators experienced greater myelosuppression than slow acetylators .

Result of Action

The result of N-Acetyl Amonafide’s action is the induction of Top2 mediated DNA cleavage . It forms covalent complexes with both Top2 alpha and Top2 beta . Interestingly, N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than the parent compound, Amonafide . This leads to DNA damage and ultimately cell death .

Action Environment

The action of N-Acetyl Amonafide is influenced by the individual’s NAT2 activity . Higher levels of NAT2 activity are associated with increased toxicity of Amonafide regimens . Therefore, the individual’s NAT2 activity, which can be influenced by genetic factors, can affect the action, efficacy, and stability of N-Acetyl Amonafide .

安全和危害

生化分析

Biochemical Properties

N-Acetyl Amonafide interacts with Top2, a key enzyme involved in DNA replication and transcription . Unlike most Top2 poisons, the action of Amonafide against Top2 is largely ATP independent . N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than Amonafide . The level of Top2 covalent complexes increases with increasing N-Acetyl Amonafide dose .

Cellular Effects

N-Acetyl Amonafide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Top2, leading to DNA cleavage . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Acetyl Amonafide exerts its effects at the molecular level primarily through its interaction with Top2 . It acts as a Top2 poison, stabilizing Top2 covalent complexes . This interaction leads to DNA cleavage, with the level of Top2 covalent complexes increasing with increasing N-Acetyl Amonafide dose .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl Amonafide change over time in laboratory settings. It induces higher levels of Top2 covalent complexes than Amonafide . The level of these complexes increases with increasing N-Acetyl Amonafide dose . A plateau in the level of Top2 covalent complexes is seen with Amonafide at relatively low doses .

Metabolic Pathways

N-Acetyl Amonafide is involved in the metabolic pathway where Amonafide is metabolized by NAT2 to form N-Acetyl Amonafide . This metabolic process is associated with higher levels of NAT2 activity .

属性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435088 | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-02-5 | |

| Record name | N-Acetylamonafide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLAMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)